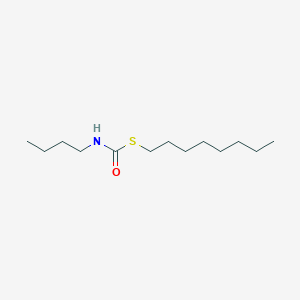
S-Octyl butylthiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Octyl butylthiocarbamate: is an organic compound that belongs to the class of thiocarbamates. It is characterized by the presence of a thiocarbamate functional group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to an oxygen atom and a nitrogen atom. The compound is used in various industrial applications, particularly in the mining industry as a flotation agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Octyl butylthiocarbamate typically involves the reaction of octylamine with carbon disulfide and butyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiocarbamate group. The general reaction can be represented as follows:
Octylamine+Carbon disulfide+Butyl chloride→S-Octyl butylthiocarbamate+By-products
The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors is common in industrial production to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: S-Octyl butylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to amines and alcohols.
Substitution: The thiocarbamate group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiocarbamates.
Aplicaciones Científicas De Investigación
S-Octyl butylthiocarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores.
Mecanismo De Acción
The mechanism of action of S-Octyl butylthiocarbamate involves its interaction with molecular targets through the thiocarbamate group. The sulfur atom in the thiocarbamate group can form strong bonds with metal ions, making it effective in flotation processes. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
- S-Methyl butylthiocarbamate
- S-Ethyl butylthiocarbamate
- S-Propyl butylthiocarbamate
Comparison: S-Octyl butylthiocarbamate is unique due to its longer alkyl chain (octyl group), which can influence its solubility, reactivity, and effectiveness in various applications. Compared to similar compounds with shorter alkyl chains, this compound may exhibit different physical and chemical properties, making it more suitable for specific industrial and research applications.
Propiedades
Número CAS |
92412-00-5 |
|---|---|
Fórmula molecular |
C13H27NOS |
Peso molecular |
245.43 g/mol |
Nombre IUPAC |
S-octyl N-butylcarbamothioate |
InChI |
InChI=1S/C13H27NOS/c1-3-5-7-8-9-10-12-16-13(15)14-11-6-4-2/h3-12H2,1-2H3,(H,14,15) |
Clave InChI |
QQCRJBAXCMQBLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
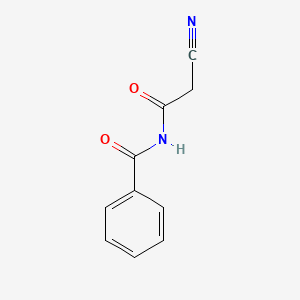

![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
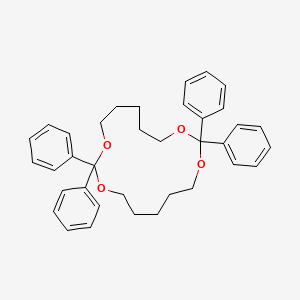
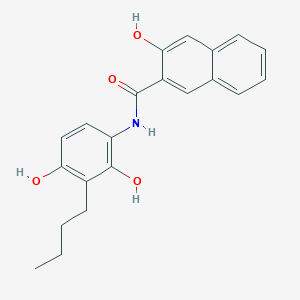
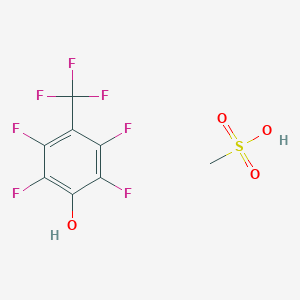

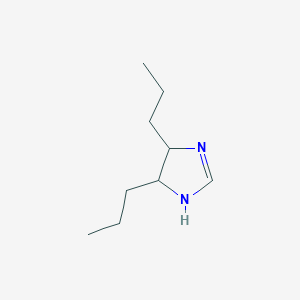
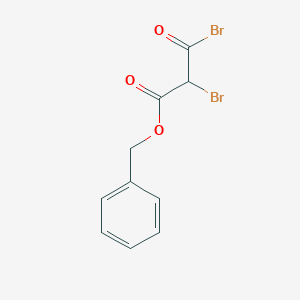
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
